4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

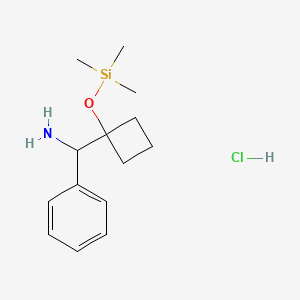

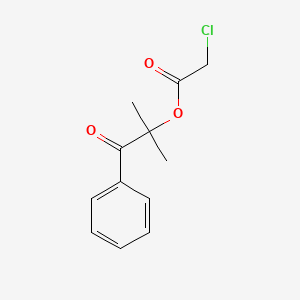

“4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide” is a chemical compound with the CAS Number: 2250242-05-6 . It has a molecular weight of 301.11 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular formula of “this compound” is C5H8IN3O2S . The InChI Code is 1S/C5H8IN3O2S/c1-3-4(6)5(8-9(3)2)12(7,10)11/h1-2H3,(H2,7,10,11) .Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored in a refrigerator .Applications De Recherche Scientifique

Role in Antimicrobial and Antiviral Research

Sulfonamide compounds, such as 4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide, are significant in the therapy of bacterial infections due to their bacteriostatic properties. They have been used historically as synthetic antibiotics and are part of many clinically used drugs, including antivirals for HIV. The presence of the sulfonamide group in these compounds contributes to their utility in developing treatments for various microbial diseases, highlighting their versatility in medical research (Gulcin & Taslimi, 2018).

Importance in Cancer Research

Sulfonamides, including this compound, are explored for their potential in anticancer therapies. Their ability to inhibit various enzymes and receptors critical for cancer cell proliferation and survival makes them valuable in designing new anticancer agents. Research into sulfonamides' mechanism of action and their application in targeted therapies offers insights into novel treatment strategies for various cancers (Carta, Scozzafava, & Supuran, 2012).

Environmental Applications

The widespread use of sulfonamides, such as this compound, in agriculture and medicine has raised concerns about their environmental impact, particularly their role in developing antimicrobial resistance. Studies have focused on understanding the environmental fate of sulfonamides, their degradation processes, and their effects on microbial communities. This research is crucial for developing strategies to mitigate the environmental risks associated with sulfonamide use (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Contribution to Synthesis and Medicinal Chemistry

The pyrazole core of this compound is a key pharmacophore in medicinal chemistry, contributing to various biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. The compound's synthetic versatility allows for the development of numerous derivatives with enhanced efficacy and specificity for different biological targets. Research in this area focuses on optimizing the synthesis processes and exploring the bioactivity of pyrazole derivatives, underscoring their significance in drug discovery (Dar & Shamsuzzaman, 2015).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-iodo-1,5-dimethylpyrazole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8IN3O2S/c1-3-4(6)5(8-9(3)2)12(7,10)11/h1-2H3,(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLKOWBMULAWAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)S(=O)(=O)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8IN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-(4'-(5-amino-1-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B6298647.png)

![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)

![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)

![tert-Butyl N-[2-(4-methyl-4-piperidyl)ethyl]carbamate oxalate](/img/structure/B6298730.png)